REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>C1(C)C=CC=CC=1>[CH2:1]([NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
3.48 mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
3.16 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ureas
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring at a rate which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, round bottom flask equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux
|
Type
|
ADDITION
|
Details
|
condenser and addition funnel
|
Type
|
ADDITION
|
Details
|
added to the flask
|
Type
|
TEMPERATURE
|
Details
|
maintained the contents at about 60°-65° C
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid product for transfer to a stripping vessel
|
Type
|
CUSTOM
|
Details
|
with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |